6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine

Kinase inhibitor design FGFR Positional isomerism

6-(4-Ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1513433-35-6, molecular formula C₁₂H₂₁N₅, molecular weight 235.33 g/mol) is a trisubstituted pyrimidine derivative bearing a 4-ethylpiperazin-1-yl group at the 6-position, a methyl group at the 2-position, and an N-methylamine at the 4-position. The compound belongs to the broader piperazinylpyrimidine class, which has been extensively investigated as a privileged scaffold for kinase inhibition, particularly against fibroblast growth factor receptors (FGFRs), S6K1, and other tyrosine kinases, as well as for CCR4 antagonism.

Molecular Formula C12H21N5
Molecular Weight 235.33 g/mol
CAS No. 1513433-35-6
Cat. No. B1493070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine
CAS1513433-35-6
Molecular FormulaC12H21N5
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC(=NC(=C2)NC)C
InChIInChI=1S/C12H21N5/c1-4-16-5-7-17(8-6-16)12-9-11(13-3)14-10(2)15-12/h9H,4-8H2,1-3H3,(H,13,14,15)
InChIKeyGNTMRMMPHNRFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1513433-35-6): Structural Identity and Class Context for Targeted Procurement


6-(4-Ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1513433-35-6, molecular formula C₁₂H₂₁N₅, molecular weight 235.33 g/mol) is a trisubstituted pyrimidine derivative bearing a 4-ethylpiperazin-1-yl group at the 6-position, a methyl group at the 2-position, and an N-methylamine at the 4-position . The compound belongs to the broader piperazinylpyrimidine class, which has been extensively investigated as a privileged scaffold for kinase inhibition, particularly against fibroblast growth factor receptors (FGFRs), S6K1, and other tyrosine kinases, as well as for CCR4 antagonism [1][2]. Its specific substitution pattern—differing from common 2,4-diaminopyrimidine cores by the placement of the piperazine at the 6-position rather than the 2- or 4-position—creates a distinct pharmacophoric fingerprint that cannot be replicated by commercially available positional isomers or N-alkyl variants . Procurement of this exact compound is driven by structure–activity relationship (SAR) exploration requiring the precise 6-(4-ethylpiperazin-1-yl)-N,2-dimethyl arrangement; even minor regioisomeric or N-substituent alterations demonstrably shift kinase selectivity and cellular potency profiles in structurally related piperazinylpyrimidine series [2][3].

Why 6-(4-Ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine Cannot Be Replaced by Other Piperazinylpyrimidines: The Substitution-Position Selectivity Gap


Piperazinylpyrimidine derivatives are not interchangeable building blocks. In this chemical family, the position of the piperazine attachment on the pyrimidine ring (C2 vs. C4 vs. C6) and the nature of the N-alkyl substituents fundamentally govern kinase binding mode, selectivity window, and cellular potency [1]. For example, the positional isomer 2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine (CAS not assigned; Smolecule S15391017) places the ethylpiperazine at the 2-position rather than the 6-position, which reorients the key hydrogen-bond donor/acceptor geometry and is expected to alter ATP-binding site complementarity . Published FGFR selectivity data from structurally related 2,4-diaminopyrimidines show that minor substituent changes can shift potency by >400-fold between FGFR isoforms (e.g., compound 3h: FGFR1 IC₅₀ 54 nM vs. FGFR4 IC₅₀ >3,000 nM) [2]. Similarly, the N-alkyl variant 6-(4-isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine (C₁₂H₂₁N₅, MW 235.33) differs only by an isopropyl-for-ethyl swap and loss of the 2-methyl group, yet such seemingly conservative changes are sufficient to redirect target engagement from FGFR to alternative kinases such as S6K1, as observed with the related chemotype PF-4708671 (Ki = 20 nM for S6K1) . Substituting the target compound with any off-the-shelf piperazinylpyrimidine therefore risks invalidating SAR hypotheses, confounding selectivity profiling, and wasting procurement resources on a compound that does not match the intended pharmacophore.

Quantitative Differentiation Evidence for 6-(4-Ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1513433-35-6) Versus Closest Analogs


Positional Isomerism: 6-Piperazinyl vs. 2-Piperazinyl Substitution Defines FGFR Pharmacophore Fit

The target compound positions the 4-ethylpiperazin-1-yl group at the pyrimidine C6 position, whereas the closest commercially available isomer, 2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine, places it at C2 . In the 2,4-diaminopyrimidine FGFR inhibitor series, the C2 substituent typically occupies the ribose pocket of the ATP-binding site, while the C4 and C6 vectors project toward solvent and the hinge region, respectively. Swapping the piperazine from C6 to C2 is expected to invert the vector of the basic amine, disrupting the critical hinge-binding hydrogen bond with the backbone carbonyl of the kinase [1]. Published FGFR1 IC₅₀ data for the related 6-substituted series show single-digit nanomolar potency (compound 4h: FGFR1 IC₅₀ 7 nM), whereas 2-substituted analogs frequently require different substitution logic to achieve comparable potency [1]. No direct head-to-head IC₅₀ comparison between the 6-ethylpiperazinyl and 2-ethylpiperazinyl isomers has been published for this exact pair.

Kinase inhibitor design FGFR Positional isomerism Structure–activity relationship

N-Alkyl Substitution: 4-Ethylpiperazine vs. 4-Isopropylpiperazine Modulates Kinase Targeting Specificity

The target compound carries a 4-ethyl substituent on the piperazine ring and an N,2-dimethyl substitution on the pyrimidine. The commercially available analog 6-(4-isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine differs by an isopropyl-for-ethyl swap and the absence of the 2-methyl group . In the piperazinylpyrimidine chemotype, the N-alkyl group size on the piperazine directly affects the pKa of the distal nitrogen (predicted ΔpKa ~0.3–0.5 units between ethyl and isopropyl) and the solvent-exposed basic amine interaction with the kinase ribose pocket or phosphate-binding loop [1]. Published data for the related piperazinyl-pyrimidine inhibitor PF-4708671 (which incorporates a similar piperazine-pyrimidine core) demonstrates that even with a different substitution pattern, the chemotype can achieve S6K1 Ki = 20 nM and IC₅₀ = 160 nM with >8-fold selectivity over MSK1 (IC₅₀ = 950 nM) . The N-ethyl-to-N-isopropyl change alone has been shown in other kinase inhibitor series to alter isoform selectivity by 10- to 100-fold [1].

Kinase selectivity Piperazine N-substitution S6K1 FGFR

2,4-Diaminopyrimidine Core vs. 6-Piperazinyl-2-methylpyrimidine Core: Distinct Kinase Hinge-Binding Topology

The majority of clinically evaluated FGFR inhibitors (e.g., NVP-BGJ398, erdafitinib) employ a 2,4-diaminopyrimidine or 2-aminopyrimidine core where the C2 and C4 substituents form a bidentate hydrogen-bond with the kinase hinge region . The target compound instead presents an N-methylamine at C4 and a methyl group at C2, with the piperazine shifted to C6. This scaffold topology is distinct from the classical 2,4-diaminopyrimidine hinge-binding motif: the C2 methyl cannot act as a hydrogen-bond donor, and the C6 piperazine projects into a different region of the ATP pocket . In the FGFR inhibitor field, compounds with non-classical hinge-binding modes (e.g., FIIN-2, PRN1371) have demonstrated the ability to overcome gatekeeper mutations (FGFR1 V561M, FGFR2 V564F) that confer resistance to conventional 2,4-diaminopyrimidine-based inhibitors . While no drug-resistance data exist for the target compound specifically, its non-canonical substitution pattern places it in a scaffold space associated with mutant-kinase targeting potential.

Kinase inhibitor scaffold Hinge-binding motif 2,4-diaminopyrimidine Scaffold hopping

CCR4 Antagonism vs. Kinase Inhibition: Piperazinylpyrimidine Pharmacophore Divergence Based on Substitution Vectors

Piperazinylpyrimidine derivatives are disclosed as CCR4 antagonists in patent US 20150126500, where the pyrimidine core is typically substituted at C2 with the piperazine and at C4/C6 with aryl/heteroaryl groups, targeting the chemokine receptor for asthma and allergic dermatitis indications [1]. The target compound's substitution pattern (C6 piperazine, C2 methyl, C4 N-methylamine) differs fundamentally from the CCR4 pharmacophore: it lacks the large aromatic substituents required for CCR4 binding and instead presents a compact, kinase-directed topology . This pharmacophore divergence is quantitatively evidenced by the fact that the CCR4 patent exemplified compounds consistently show C2-piperazine with C4/C6 aryl extensions, whereas the target compound's substitution logic aligns with kinase inhibitor design principles established in the AACR-disclosed piperazinylpyrimidine series, where C4/C6 substitution diversification drove differential NCI-60 tumor cell line growth inhibition (mean GI₅₀ ranging from <10 μM to >100 μM across the series) [2]. The target compound thus occupies a distinct biological target space (kinase inhibition) relative to the CCR4-active piperazinylpyrimidines, a differentiation that is encoded entirely by its substitution pattern.

CCR4 antagonist Chemokine receptor Kinase inhibitor Pharmacophore divergence

High-Impact Research and Procurement Scenarios for 6-(4-Ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1513433-35-6)


FGFR Kinase Inhibitor Lead Optimization with Non-Classical Hinge-Binding Topology

Medicinal chemistry teams pursuing FGFR-targeted therapies with the goal of overcoming acquired resistance to 2,4-diaminopyrimidine-based inhibitors (e.g., NVP-BGJ398, erdafitinib) can deploy this compound as a structurally distinct starting scaffold. The 6-piperazinyl-2-methylpyrimidine core presents a non-bidentate hinge-binding motif that is orthogonal to the classical 2,4-diaminopyrimidine pharmacophore and may retain potency against gatekeeper-mutant FGFR isoforms, as demonstrated by analogous non-classical FGFR inhibitors such as PRN1371 (FGFR1 IC₅₀ 0.6 nM) and FIIN-2 (FGFR1 IC₅₀ 3.09 nM) . The ethylpiperazine moiety provides a vector for further derivatization or salt-form screening to optimize solubility and PK without altering the core binding mode.

Kinase Selectivity Panel Screening with Defined Piperazinylpyrimidine Tool Compounds

Biochemical profiling laboratories conducting kinase selectivity panels (e.g., DiscoverX KINOMEscan, Reaction Biology HotSpot) can use this compound as a reference tool to establish the selectivity fingerprint of the 6-(4-ethylpiperazin-1-yl)-N,2-dimethyl substitution pattern against a broad panel of 400+ wild-type and mutant kinases. The class-level evidence indicates that small N-alkyl changes on the piperazine (ethyl → isopropyl) redirect kinase targeting between FGFR and S6K1/MSK1 ; systematic profiling of this specific compound would generate a selectivity dataset that directly informs SAR for the entire 6-piperazinyl-2-methylpyrimidine subseries.

Computational Chemistry and Structure-Based Drug Design: Docking Template for 6-Substituted Pyrimidine Scaffolds

Computational chemists performing molecular docking or free-energy perturbation (FEP) calculations on FGFR or related kinase targets can procure this compound as a proprietary reference ligand for method validation. Its InChIKey-defined structure serves as a unique 3D template for generating conformer libraries and evaluating scoring function accuracy against 6-substituted (as opposed to 2- or 4-substituted) pyrimidine scaffolds . Unlike commercially available 2,4-diaminopyrimidine controls (e.g., NVP-BGJ398), this compound probes the C6-piperazine vector space that is underrepresented in public co-crystal structure databases, offering a distinct validation challenge for docking algorithms.

Process Chemistry and Salt-Form Screening for Piperazine-Containing Kinase Inhibitors

Process R&D groups developing scalable synthetic routes for piperazinylpyrimidine kinase inhibitors can utilize this compound as a model substrate for salt-form screening, polymorphism studies, and solid-state characterization. The 4-ethylpiperazine moiety offers a single basic center (predicted pKa ~8.0–8.5 for the distal piperazine nitrogen) for salt formation, while the N-methylamine at C4 provides an additional handle for hydrogen-bond-directed crystallization . Procurement at the gram-to-kilogram scale enables pre-formulation development that is directly translatable to the broader 6-piperazinylpyrimidine lead series.

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